(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide
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Overview
Description
2,3-Dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfinylprop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorinated prop-2-enamide backbone, a methoxypyridinyl group, and a phenylmethanesulfinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfinylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Prop-2-enamide Backbone: This step involves the reaction of a suitable amide precursor with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro functionality.
Introduction of the Methoxypyridinyl Group: The methoxypyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the dichlorinated intermediate.
Addition of the Phenylmethanesulfinyl Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfinylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfinylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfinylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide
- 2,3-Dichloro-N-(6-methoxypyridin-3-yl)-3-(benzylsulfanyl)prop-2-enamide
- 2,3-Dichloro-N-(6-methoxypyridin-3-yl)-3-{[(4-methylphenyl)methyl]sulfanyl}prop-2-enamide
Uniqueness
The uniqueness of 2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfinylprop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxypyridinyl and phenylmethanesulfinyl groups differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C16H14Cl2N2O3S |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
3-benzylsulfinyl-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-23-13-8-7-12(9-19-13)20-16(21)14(17)15(18)24(22)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21) |
InChI Key |
XNTUIWIKFGPDFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
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